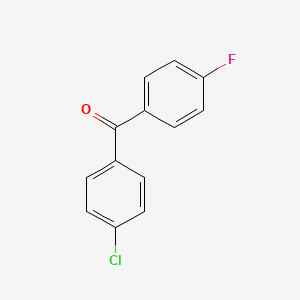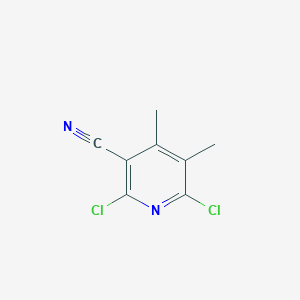![molecular formula C5H13ClOSi B1590336 Chloro(dimethyl)[(propan-2-yl)oxy]silane CAS No. 1825-71-4](/img/structure/B1590336.png)
Chloro(dimethyl)[(propan-2-yl)oxy]silane
Overview
Description
Chloro(dimethyl)[(propan-2-yl)oxy]silane is a chemical compound with the formula Si(CH3)2Cl[OCH(CH3)2]. It is commonly referred to as DMDO-Cl and is used as a reagent in organic synthesis. DMDO-Cl is a colorless liquid that is soluble in organic solvents such as ether, benzene, and dichloromethane.
Mechanism of Action
DMDO-Cl is a strong oxidizing agent that reacts with alcohols and alkenes to form epoxides. The reaction mechanism involves the formation of a hypervalent silicon intermediate, which then reacts with the alcohol or alkene to form the epoxide. The reaction mechanism is shown below:
Biochemical and physiological effects
There are limited studies on the biochemical and physiological effects of DMDO-Cl. However, it has been reported that DMDO-Cl can cause irritation to the skin, eyes, and respiratory system. It is also toxic when ingested or inhaled.
Advantages and Limitations for Lab Experiments
DMDO-Cl has several advantages in organic synthesis. It is a convenient and efficient reagent for the oxidation of alcohols and the epoxidation of alkenes. DMDO-Cl is also easy to handle and store. However, DMDO-Cl is a strong oxidizing agent and can be hazardous if not handled properly. It is also expensive compared to other oxidizing agents.
Future Directions
There are several future directions for the use of DMDO-Cl in organic synthesis. One area of interest is the use of DMDO-Cl in the synthesis of complex natural products. DMDO-Cl has been used in the synthesis of several natural products, but there is potential for its use in the synthesis of other complex molecules. Another area of interest is the development of new reagents that can perform similar reactions as DMDO-Cl but with improved selectivity and efficiency. Finally, there is potential for the use of DMDO-Cl in industrial processes, such as in the production of fine chemicals and pharmaceuticals.
Conclusion
In conclusion, DMDO-Cl is a useful reagent in organic synthesis. It is commonly used in the oxidation of alcohols and the epoxidation of alkenes. DMDO-Cl has several advantages, such as its efficiency and ease of handling, but it also has limitations due to its hazardous nature and cost. Further research is needed to explore the potential of DMDO-Cl in the synthesis of complex natural products and the development of new reagents for organic synthesis.
Scientific Research Applications
DMDO-Cl is commonly used as a reagent in organic synthesis. It is used in the oxidation of alcohols to aldehydes and ketones, as well as in the epoxidation of alkenes. DMDO-Cl has also been used in the synthesis of various natural products, such as the synthesis of the anti-tumor agent (+)-discodermolide.
properties
IUPAC Name |
chloro-dimethyl-propan-2-yloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClOSi/c1-5(2)7-8(3,4)6/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIJQKDTUKKCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515888 | |
| Record name | Chloro(dimethyl)[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1825-71-4 | |
| Record name | Chloro(dimethyl)[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)






